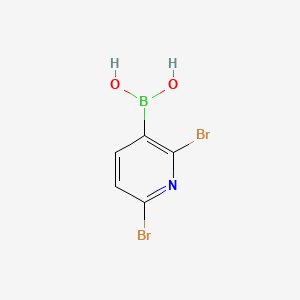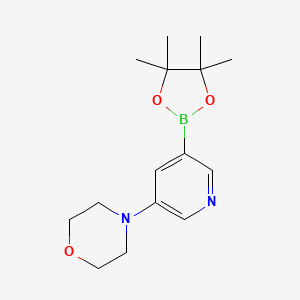
(2,6-二溴吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dibromopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with two bromine atoms at the 2 and 6 positions. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学研究应用
Chemistry: In chemistry, (2,6-Dibromopyridin-3-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of biaryl structures .
Biology and Medicine: In biology and medicine, this compound is utilized in the development of new drugs and therapeutic agents. Its derivatives have shown potential in inhibiting specific enzymes and proteins, making it a candidate for drug discovery and development .
Industry: Industrially, (2,6-Dibromopyridin-3-yl)boronic acid is used in the manufacture of advanced materials, including polymers and electronic components. Its role in the synthesis of organic semiconductors is particularly noteworthy .
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In SM cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers an organic group to a metal catalyst . This reaction is facilitated by the boronic acid’s nucleophilic properties . The resulting organometallic species can then undergo further reactions, such as coupling with an electrophile .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Result of Action
As a reagent in sm cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of various organic compounds, depending on the reaction conditions and the other reactants involved .
Action Environment
The action of (2,6-Dibromopyridin-3-yl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, depends on factors such as the reaction conditions and the nature of the other reactants . These reactions are known for their mild and functional group tolerant conditions, suggesting that the compound may exhibit stability and efficacy under a variety of environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dibromopyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst to introduce the boronic acid group. The reaction is usually carried out under mild conditions, making it suitable for a variety of substrates .
Industrial Production Methods: Industrial production of (2,6-Dibromopyridin-3-yl)boronic acid often employs continuous flow processes to handle large-scale synthesis efficiently. These methods ensure high yields and purity while minimizing the reaction time and the use of hazardous reagents .
化学反应分析
Types of Reactions: (2,6-Dibromopyridin-3-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions: The typical reagents for Suzuki-Miyaura coupling include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C .
Major Products Formed: The major products formed from the reactions involving (2,6-Dibromopyridin-3-yl)boronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
相似化合物的比较
Similar Compounds: Similar compounds to (2,6-Dibromopyridin-3-yl)boronic acid include other boronic acids such as phenylboronic acid, 4-bromophenylboronic acid, and 3-pyridinylboronic acid .
Uniqueness: What sets (2,6-Dibromopyridin-3-yl)boronic acid apart is its unique substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. This makes it a versatile and valuable reagent in organic synthesis .
属性
IUPAC Name |
(2,6-dibromopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTWODKSMWAAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679926 |
Source


|
| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-52-8 |
Source


|
| Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)






![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)


